An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic acid (CAS: 34113-69-4)
An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic acid (CAS: 34113-69-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-hydroxybenzoic acid, with the CAS number 34113-69-4, is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and pharmaceutical sciences. Its structural features, including a carboxylic acid, a hydroxyl group, and a chlorine atom on a benzene ring, make it a versatile building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of 4-Chloro-3-hydroxybenzoic acid is presented below. These data are crucial for its handling, characterization, and application in a laboratory setting.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 4-Chloro-3-hydroxybenzoic acid.
| Property | Value | Source |
| CAS Number | 34113-69-4 | |
| Molecular Formula | C₇H₅ClO₃ | |
| Molecular Weight | 172.57 g/mol | |
| Appearance | Light beige to light yellow solid | |
| Melting Point | 219.5-220.5 °C | |
| Boiling Point (Predicted) | 345.4 ± 27.0 °C | |
| pKa (Predicted) | 3.85 ± 0.10 | |
| Solubility | Soluble in DMSO and Methanol |
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of 4-Chloro-3-hydroxybenzoic acid.
2.2.1. ¹H NMR Spectroscopy
A reported ¹H NMR spectrum for 4-Chloro-3-hydroxybenzoic acid synthesized in-house was recorded on a 400 MHz instrument using CD₃OD as the solvent. The chemical shifts (δ) are reported in parts per million (ppm).
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¹H NMR (400 MHz, CD₃OD): δ 7.54-7.55 (d, 1H), 7.44-7.47 (dd, 1H), 7.36-7.38 (d, 1H)
Interpretation: The spectrum shows three distinct signals in the aromatic region, consistent with the three protons on the substituted benzene ring. The doublet at δ 7.54-7.55 can be assigned to the proton ortho to the carboxylic acid group. The doublet of doublets at δ 7.44-7.47 corresponds to the proton ortho to both the chlorine and hydroxyl groups. The doublet at δ 7.36-7.38 is attributed to the proton ortho to the chlorine atom.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
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Carboxylic acid carbon (C=O): ~170-180 ppm
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Aromatic carbons: ~115-160 ppm. The carbon attached to the hydroxyl group would be the most downfield among the ring carbons, followed by the carbon attached to the chlorine atom.
2.2.3. Infrared (IR) Spectroscopy (Predicted)
An experimental IR spectrum is not available in the searched literature. However, the expected characteristic absorption bands are:
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O-H stretch (hydroxyl): Broad peak around 3200-3600 cm⁻¹
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O-H stretch (carboxylic acid): Very broad peak from 2500-3300 cm⁻¹
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C=O stretch (carboxylic acid): Strong peak around 1680-1710 cm⁻¹
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
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C-O stretch (hydroxyl and carboxylic acid): Peaks in the 1210-1320 cm⁻¹ region
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C-Cl stretch: Peak in the 600-800 cm⁻¹ region
2.2.4. Mass Spectrometry
The NIST WebBook provides an electron ionization (EI) mass spectrum for 4-Chloro-3-hydroxybenzoic acid.
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LRMS (APCI): m/z 171 [M-H]⁻
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EI Mass Spectrum: Molecular ion peak (M⁺) at m/z 172, with a characteristic isotope peak for chlorine at m/z 174. Major fragments would be expected from the loss of -OH (m/z 155) and -COOH (m/z 127).
Synthesis and Purification
The following sections detail a literature-reported synthesis of 4-Chloro-3-hydroxybenzoic acid and a general protocol for its purification.
Synthesis of 4-Chloro-3-hydroxybenzoic acid
A common synthetic route involves the demethylation of a methoxy-substituted precursor.
3.1.1. Experimental Workflow
Caption: Workflow for the synthesis of 4-Chloro-3-hydroxybenzoic acid.
3.1.2. Detailed Protocol
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Reaction Setup: To a solution of 4-chloro-3-methoxy-benzoic acid 2-propen-1-yl ester (3.56 g, 15.752 mmol) in dichloromethane (30 mL), slowly add boron tribromide (1 M in dichloromethane, 31 mL, 31.504 mmol) dropwise under ice bath cooling conditions.
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Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature, continuing to stir for 18 hours.
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Quenching: Quench the reaction by the addition of 0.88 aqueous ammonia solution and continue stirring for 90 minutes at room temperature.
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Acidification: Acidify the reaction mixture to pH 1 by the dropwise addition of 2N aqueous hydrochloric acid solution.
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Extraction: Extract the product with diethyl ether (2 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Product: This procedure affords 4-chloro-3-hydroxybenzoic acid as a light yellow solid with a reported yield of 90% (2.45 g).
Purification by Recrystallization
A general protocol for the purification of substituted benzoic acids by recrystallization can be adapted for 4-Chloro-3-hydroxybenzoic acid. The choice of solvent is critical and may require some optimization. Water or a mixture of ethanol and water are common choices for hydroxybenzoic acids.
3.2.1. Experimental Workflow
Caption: General workflow for purification by recrystallization.
3.2.2. Detailed Protocol
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Dissolution: Place the crude 4-Chloro-3-hydroxybenzoic acid in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture).
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Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.
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Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Therapeutic Applications and Signaling Pathways
4-Chloro-3-hydroxybenzoic acid is a valuable intermediate in the synthesis of compounds targeting key enzymes in viral diseases and cancer.
Influenza Endonuclease Inhibition
Derivatives of 4-Chloro-3-hydroxybenzoic acid are being investigated as potential inhibitors of the influenza virus PA endonuclease, an essential enzyme for viral replication. This enzyme is responsible for "cap-snatching," a process where it cleaves the 5' caps of host cell pre-mRNAs to use as primers for viral mRNA synthesis.
4.1.1. Mechanism of Inhibition
The active site of influenza endonuclease contains two divalent metal ions (typically Mn²⁺ or Mg²⁺) that are crucial for its catalytic activity. Inhibitors based on a metal-chelating pharmacophore can bind to these metal ions, thereby blocking the enzyme's function.
Caption: Inhibition of influenza endonuclease by metal chelation.
Tie-2 Kinase Inhibition in Cancer Therapy
4-Chloro-3-hydroxybenzoic acid is also used in the synthesis of selective inhibitors of Tie-2 kinase, a receptor tyrosine kinase that plays a critical role in angiogenesis (the formation of new blood vessels). Dysregulation of the Tie-2 signaling pathway is implicated in tumor growth and metastasis.
4.2.1. Tie-2 Signaling Pathway
The binding of angiopoietin-1 (Ang1) to the Tie-2 receptor on endothelial cells triggers a signaling cascade that promotes cell survival, migration, and vessel maturation. Key downstream signaling pathways include the PI3K/Akt and MAPK pathways. Inhibiting Tie-2 can disrupt these pro-angiogenic signals in the tumor microenvironment.
Caption: Overview of the Tie-2 signaling pathway and its inhibition.
Analytical Methodologies
Reliable analytical methods are essential for assessing the purity and concentration of 4-Chloro-3-hydroxybenzoic acid.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of 4-Chloro-3-hydroxybenzoic acid, adapted from methods for similar compounds.
5.1.1. Proposed HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10-20 µL |
5.1.2. Experimental Workflow
Caption: Workflow for HPLC analysis.
Other Potential Applications
While the primary focus of research on 4-Chloro-3-hydroxybenzoic acid has been in the pharmaceutical sector, its chemical structure suggests potential applications in other areas.
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Agrochemicals: As an intermediate, it could be used in the synthesis of novel herbicides or fungicides. The combination of a carboxylic acid and a halogenated aromatic ring is a common feature in many agrochemicals.
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Specialty Polymers: Hydroxybenzoic acids are used as monomers in the production of high-performance liquid crystal polymers. The specific substitution pattern of 4-Chloro-3-hydroxybenzoic acid could be exploited to create polymers with tailored thermal and mechanical properties.
Safety and Handling
Appropriate safety precautions should be taken when handling 4-Chloro-3-hydroxybenzoic acid. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
4-Chloro-3-hydroxybenzoic acid is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a precursor for influenza endonuclease and Tie-2 kinase inhibitors highlights its importance in addressing critical unmet medical needs. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working with this compound. Further research into its applications in agrochemicals and materials science may unveil new opportunities for this interesting molecule.
